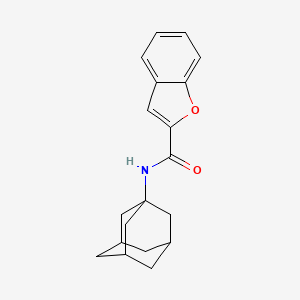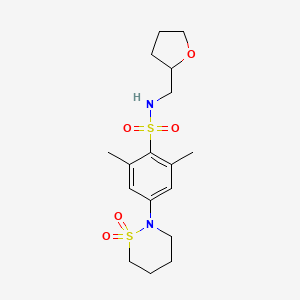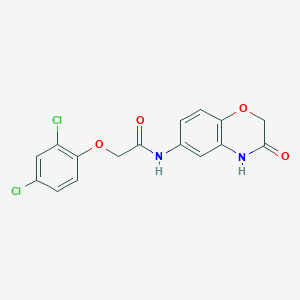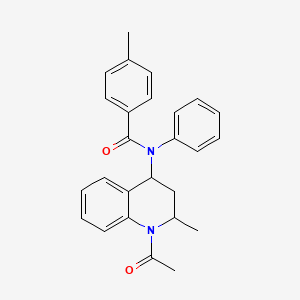![molecular formula C18H20O5 B4996657 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as "MMPB" and is known for its ability to interact with various biological targets in the body.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is believed to interact with various biological targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to interact with certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological target it interacts with. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments is its ability to interact with multiple biological targets. This makes it a versatile pharmacological agent that can be used to investigate various biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of using this compound in lab experiments.
Direcciones Futuras
There are many future directions for the study of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-cancer properties and its potential as a cancer treatment. Additionally, further studies are needed to determine the safe dosage and potential side effects of using this compound in humans.
Métodos De Síntesis
The synthesis of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves a series of chemical reactions. The starting material for the synthesis is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 3-bromopropyl-3-methoxyphenyl ether in the presence of a base to form the intermediate product. The intermediate product is then reacted with 3-hydroxypropyl-3-methoxyphenyl ether in the presence of a base and a catalyst to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been studied extensively for its potential as a pharmacological agent. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-5-3-6-16(12-15)22-9-4-10-23-17-8-7-14(13-19)11-18(17)21-2/h3,5-8,11-13H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZJWJDLWVYVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)

![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)

![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)

![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)


